6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[4,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and the introduction of the oxan-4-ylmethoxy and other substituents. The synthetic route typically starts with the preparation of the pyrido[4,3-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antiproliferative and antimicrobial activities
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular functions. For example, it may act as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms . By inhibiting PARP-1, the compound can induce genomic dysfunction and cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine include other pyrido[4,3-d]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. Some examples of similar compounds include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-3-4-17(11-20(15)27-13-16-6-9-26-10-7-16)24-21-18-12-25(2)8-5-19(18)22-14-23-21/h3-4,11,14,16H,5-10,12-13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAFFEVEUWDCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2CN(CC3)C)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.